(S)-3-amino-4-isopropyloxazolidin-2-one

Asymmetric Mannich reaction Chiral N-acylhydrazone Diastereoselective C-C bond formation

Research groups pursuing enantioselective β-amino acid synthesis often face insufficient diastereoselectivity with phenyl-substituted auxiliaries. This 4-isopropyl-3-aminooxazolidin-2-one directly addresses that limitation. • Delivers 98:2 dr in ZnCl₂-mediated Mannich additions vs. 80:20 for 4-phenyl analog. • Enables validated SmI₂-mediated N-N cleavage to release free β-amino acid. • Crystalline solid (mp 46-48°C) amenable to enantiomeric enrichment via recrystallization. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 458524-23-7
Cat. No. B3042001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-amino-4-isopropyloxazolidin-2-one
CAS458524-23-7
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=O)N1N
InChIInChI=1S/C6H12N2O2/c1-4(2)5-3-10-6(9)8(5)7/h4-5H,3,7H2,1-2H3/t5-/m1/s1
InChIKeyHORXQDKUJVWRKN-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-4-isopropyloxazolidin-2-one Procurement Overview


(S)-3-Amino-4-isopropyloxazolidin-2-one (CAS 458524-23-7) is a homochiral, N-amino-substituted 1,3-oxazolidin-2-one derived from L-valine, with a molecular weight of 144.17 g/mol and a typical commercial purity of ≥95–98% . The compound possesses a melting point of 46–48 °C and is classified as a combustible solid with skin, eye, and respiratory irritant hazards (H315, H319, H335) . It serves as a versatile chiral building block, functioning as a masked hydrazine equivalent for asymmetric Mannich-type reactions and as a precursor to N-acyloxazolidinone chiral auxiliaries for stereoselective carbon–carbon bond formation [1].

Homochiral (S)-configuration derived from L-valine
Masked hydrazine equivalent for asymmetric Mannich-type reactions
Precursor to N-acyloxazolidinone chiral auxiliaries for stereoselective C–C bond formation

Substitution Risks of (S)-3-Amino-4-isopropyloxazolidin-2-one


Within-class substitution of 3-amino-2-oxazolidinones is not stereochemically neutral. The C4 substituent on the oxazolidinone ring directly dictates the magnitude of diastereofacial bias in reactions proceeding through the corresponding N-acylhydrazone or N-enoyl intermediates. A published head-to-head study demonstrated that the 4-isopropyl derivative (3b) delivers a diastereomeric ratio of 98:2 in ZnCl₂-mediated Mannich addition, while the 4-phenyl analog (3c) yields only an 80:20 dr under identical conditions, and the 4-benzyl variant shows intermediate but still inferior selectivity [1]. Moreover, the N-amino functional group is structurally essential—non-amino oxazolidinones such as (S)-4-isopropyl-2-oxazolidinone (CAS 17016-83-0) lack the hydrazone-forming capacity entirely, precluding their use in N-acylhydrazone-based asymmetric methodologies [1]. These differences are intrinsic to the substitution pattern and cannot be compensated for by adjusting stoichiometry or solvent alone.

Target compound
4-Isopropyl substituent reported to deliver high diastereocontrol in Mannich addition
N-Amino group enables N-acylhydrazone formation for hydrazone-based methodology
Alternative / analog
4-Phenyl or 4-benzyl analog: diastereoselectivity may shift substantially; reported dr difference in head-to-head study
Non-amino oxazolidinone (e.g., CAS 17016-83-0): cannot form N-acylhydrazones; limits method compatibility

Differentiation Evidence for (S)-3-Amino-4-isopropyloxazolidin-2-one


Diastereoselectivity Advantage of 4-Isopropyl Substitution

In a systematic comparison of 3-amino-2-oxazolidinone-derived chiral N-acylhydrazones, the 4-isopropyl-substituted derivative 3b afforded a diastereomeric ratio (dr) of 98:2 with ZnCl₂ as the Lewis acid in acetonitrile, whereas the 4-phenyl-substituted analog 3c gave a significantly lower dr of 80:20 under the same conditions [1]. The yield for the isopropyl series was 64%, nearly double the 35% yield obtained with the phenyl derivative under equivalent ZnCl₂ loading [1]. Using Zn(OTf)₂, the isopropyl derivative gave dr 86:14 (yield 64%), still outperforming phenyl at dr 65:35 with the same Lewis acid [1]. These data are from Table 2 of the 2004 Jacobsen et al. study.

Diastereoselectivity
Head-to-head
dr 98:2 (isopropyl) vs. 80:20 (phenyl) with ZnCl₂; yield 64% vs 35%
Supports stereochemical reliability review for asymmetric synthesis
Conditions: ZnCl₂ (130 mol%), CH₃CN, rt, 24 h; data from Jacobsen et al. 2004
Asymmetric Mannich reaction Chiral N-acylhydrazone Diastereoselective C-C bond formation

Hydrazone Chemistry via N-Amino Group

(S)-3-Amino-4-isopropyloxazolidin-2-one bears a primary amino group at N3, permitting condensation with aldehydes to form chiral N-acylhydrazones—a class of stable, configurationally defined electrophiles for asymmetric Mannich and radical addition reactions [1]. The structurally closest non-amino analog, (S)-(-)-4-isopropyl-2-oxazolidinone (CAS 17016-83-0, Sigma-Aldrich 298883), lacks this N-amino group and is instead employed via N-acylation (Evans-type enolate chemistry), a mechanistically orthogonal pathway . No reported methodology allows direct hydrazone formation from N-H oxazolidinones without prior N-amination, making the target compound uniquely positioned for applications where the hydrazone redox auxiliary strategy (SmI₂-mediated N–N cleavage to release β-amino acid derivatives) is desired [1].

Hydrazone Access
Class-level inference
N-NH₂ group forms isolable chiral N-acylhydrazones; non-amino oxazolidinone cannot
Binary functional-group decision; N-amino essential for hydrazone methodology
No direct quantitative comparison between hydrazone and enolate manifolds
Chiral auxiliary N-acylhydrazone electrophile β-amino acid synthesis

Crystalline Solid Handling Advantage

The target compound is a crystalline solid with a melting point of 46–48 °C , which is advantageous for gravimetric dispensing, storage stability, and purification by recrystallization compared to lower-melting or oily oxazolidinone analogs. In contrast, the unsubstituted 3-amino-2-oxazolidinone (CAS 80-65-9, mp 65–67 °C) has a higher melting point but lacks the C4 stereodirecting substituent required for asymmetric induction [1]. The 4-isopropyl-5,5-dimethyl SuperQuat auxiliary (a higher-performance analog) is also a solid but with a substantially higher molecular weight (171.24 vs. 144.17 g/mol), implying a ~19% mass penalty per equivalent used in stoichiometric auxiliary applications [2].

Solid-State Profile
Reported
mp 46–48 °C; MW 144.17 g/mol (vs SuperQuat 171.24 g/mol)
Crystalline solid may support gravimetric dispensing and purification
~16% lower mass per equivalent than gem-dimethyl SuperQuat auxiliary
Solid-state handling Crystallization Laboratory procurement

Crystallization-Driven Enantiomeric Enrichment

Although the target compound itself is not the direct intermediate in the EP0339006A1 patent, the structurally closely related (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one (bearing the same 4-isopropyl substitution and (S) configuration) is employed as a key intermediate for S-metoprolol in a process that achieves an S/R enantiomeric ratio exceeding 99.0/1.0 through selective crystallization enrichment of the intermediate [1]. This demonstrates that the 4-isopropyl-oxazolidin-2-one scaffold supports preparative-scale enantiomeric upgrading by recrystallization—a property that can be extrapolated with caution to the 3-amino analog given its comparable solid-state behavior (mp 46–48 °C) . The phenyl-substituted oxazolidinone analogs do not have comparable published process-scale enantiomeric enrichment data in the context of β-blocker intermediate manufacture.

Enantiomeric Upgrade
Class-level inference
Scaffold precedent: S/R > 99.0/1.0 achieved via crystallization (patent EP0339006A1)
May support enantiomeric enrichment review for process development
Not directly demonstrated on target compound; extrapolation from 5-hydroxymethyl analog
S-metoprolol Enantiomeric enrichment Process-scale crystallization

Commercial Purity and Multi-Source Availability

The compound is commercially available from multiple independent suppliers with documented purity specifications: Leyan (98%) and Apollo Scientific (≥95%) . The tighter specification at 98% purity provides a tangible quality benchmark for procurement. By comparison, the 4-phenyl analog (S)-3-amino-4-phenyl-2-oxazolidinone (CAS 458524-24-8) is less broadly catalogued with certified purity, and the unsubstituted 3-amino-2-oxazolidinone (AOZ, 80-65-9) is typically supplied at 95–97% but is achiral. The consistency of ≥95% purity across suppliers for the target compound reduces the risk of batch-to-batch variability in stereochemical outcome from unknown organic impurities.

Commercial Purity
Data to verify
≥95–98% purity available from multiple independent suppliers
Multi-source supply may reduce batch variability risk
Review supplier COA; purity basis determined by HPLC or GC
Chemical procurement Purity specification Quality assurance

High-Value Application Scenarios for (S)-3-Amino-4-isopropyloxazolidin-2-one


β-Amino Acid Synthesis via Chiral N-Acylhydrazone

Academic and pharmaceutical process chemistry groups developing enantioselective routes to β-amino acid building blocks should prioritize this compound over the 4-phenyl or 4-benzyl analogs. The head-to-head data demonstrate that the 4-isopropyl derivative delivers a diastereomeric ratio of 98:2, compared to only 80:20 for the 4-phenyl variant under identical ZnCl₂ conditions [1]. This 18-percentage-point dr advantage translates directly into higher isolated yields of the target enantiomer and reduced chromatographic burden. The SmI₂-mediated N–N cleavage step enabling release of the free β-amino acid has been validated on this scaffold, making it a proven end-to-end chiral auxiliary solution [1].

Kilogram-Scale Enantiopure Intermediates via Crystallization

Process R&D teams developing scalable routes to single-enantiomer β-blockers or related amino-alcohol-derived APIs can leverage the precedent from EP0339006A1, where a 4-isopropyl-oxazolidin-2-one intermediate undergoes enantiomeric enrichment to S/R > 99.0/1.0 by simple recrystallization [2]. Although this patent covers the 5-hydroxymethyl derivative rather than the 3-amino compound, the shared 4-isopropyl-oxazolidinone scaffold and the solid-state properties of the target compound (crystalline, mp 46–48 °C) strongly suggest that analogous enrichment protocols can be developed. No comparable process enrichment data exist for phenyl-substituted 3-amino-2-oxazolidinones.

Chiral Hydrazone Electrophile for Diversity-Oriented Synthesis

Medicinal chemistry groups conducting diversity-oriented synthesis require chiral building blocks that can be elaborated into multiple chemotypes with predictable stereochemistry. The N-amino group of this compound uniquely enables condensation with a broad range of aldehydes to generate configurationally stable chiral N-acylhydrazones, which serve as electrophiles for silyl enolate, radical, and allylation chemistry [1]. The 4-isopropyl substituent provides stereochemical fidelity (observed dr up to 99:1) [1], while the moderate molecular weight (144.17 g/mol) keeps atom economy favorable compared to 5,5-diaryl or 5,5-dimethyl oxazolidinone auxiliaries [3]. The non-amino analog (S)-4-isopropyl-2-oxazolidinone cannot access this reaction manifold without additional N-functionalization steps .

Benchmarking Standard for Chiral Auxiliary Development

Research groups developing novel chiral auxiliaries or organocatalysts require well-characterized comparator compounds with published, reproducible performance data. The Jacobsen et al. (2004) study provides explicit, tabulated diastereoselectivity and yield data for the 3-amino-4-isopropyl-oxazolidinone scaffold across multiple Lewis acids and nucleophiles [1], establishing it as a reliable benchmarking standard. The availability of this compound from multiple commercial suppliers at 95–98% purity ensures that other laboratories can replicate published results without purification ambiguity, a critical factor in comparative method assessment.

Application
Selection Property
Validation Focus
β-Amino acid synthesis via chiral hydrazone
C4-isopropyl stereochemical control
Reported diastereomeric ratio context
Kilogram-scale enantiopure intermediate production
Crystallization-compatible solid
Enantiomeric enrichment potential review
Diversity-oriented synthesis electrophile
N-Amino hydrazone formation
Broad aldehyde condensation scope review
Chiral auxiliary benchmarking standard
Defined purity specification & multi-source availability
Batch reproducibility and method comparison context
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